molecular formula C15H9BrO3 B427516 (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone CAS No. 723247-35-6

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No.: B427516
CAS No.: 723247-35-6
M. Wt: 317.13g/mol
InChI Key: ASNZTVAKQDBAGG-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 723247-35-6 . It has a molecular weight of 317.14 . The IUPAC name for this compound is this compound . It is also known by the synonym 3-(4-Bromobenzoyl)-1-benzofuran-5-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H . This code provides a unique representation of the molecule’s structure.

It should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Structural Analysis

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Kuang Xin-mou (2009) synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone and confirmed its structure using X-ray crystallography (Kuang, 2009).

Antimicrobial and Antioxidant Activities

Research indicates that benzofuran derivatives, including those structurally related to this compound, have demonstrated antimicrobial and antioxidant properties. For example, a study by Aswathanarayanappa et al. (2012) synthesized biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives and evaluated them for antimicrobial and antioxidant activities (Aswathanarayanappa et al., 2012). Additionally, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated variants, and evaluated their antioxidant activities (Çetinkaya et al., 2012).

Synthesis and Bioevaluation of Novel Compounds

Researchers have also explored the synthesis of novel compounds based on benzofuran-2-yl(phenyl)methanone derivatives for potential biological applications. For instance, Kenchappa et al. (2016) synthesized novel (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones and evaluated them for antimicrobial activity (Kenchappa et al., 2016).

Enzyme Inhibition and Molecular Docking Studies

Several studies have examined the enzyme inhibitory activities of benzofuran derivatives and conducted molecular docking studies. For example, Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanones and evaluated their α-amylase inhibitory and radical scavenging activities (Ali et al., 2020). Similarly, Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors and elucidated their binding mode and inhibitory mechanism (Wu et al., 2013).

Future Directions

Benzofuran and its derivatives, including “(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone”, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents . Future research in this area could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Mode of Action

Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromophenyl group at the 4-position in this compound may play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been recognized as a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that this compound may interact with pathways related to microbial growth and proliferation.

Pharmacokinetics

Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that this compound may also possess favorable ADME properties.

Result of Action

Certain benzofuran derivatives with bromo substituents have been found to exhibit excellent antibacterial activity against all tested bacterial strains . This suggests that this compound may also have potent antibacterial effects.

Action Environment

The storage temperature for this compound is recommended to be between 28°c , suggesting that temperature could be a key environmental factor influencing its stability.

Biochemical Analysis

Biochemical Properties

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the enzyme SIRT1, a sirtuin involved in cellular regulation This interaction is crucial as SIRT1 is known to play a role in aging, inflammation, and metabolism

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT1 by this compound can lead to changes in the expression of genes involved in metabolic pathways and inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT1, inhibiting its deacetylase activity . This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and cellular functions. The compound’s molecular mechanism also involves interactions with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of SIRT1 and other cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and metabolic regulation. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT1 can affect metabolic pathways related to energy production, lipid metabolism, and glucose homeostasis . These interactions highlight the compound’s potential impact on metabolic health and disease.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall efficacy

Properties

IUPAC Name

(4-bromophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZTVAKQDBAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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